molecular formula C10H12O2 B1267482 2-Allyl-4-methoxyphenol CAS No. 584-82-7

2-Allyl-4-methoxyphenol

Cat. No. B1267482
CAS RN: 584-82-7
M. Wt: 164.2 g/mol
InChI Key: HINCKJDFBMTHPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Allyl-4-methoxyphenol can be achieved through various methods. One approach involves the anodic oxidation of 4-allyl-2-methoxyphenol to afford dienones and dimeric compounds, which can be further processed into demethoxyasatone and demethoxyisoasatone (Iguchi et al., 1978). Another method involves the Claisen rearrangement of allyl-4-methoxyphenyl ether into 2-Allyl-4-methoxyphenol using novel solid superacid catalysts, highlighting an atom economical and efficient process (Yadav & Lande, 2005).

Molecular Structure Analysis

The molecular structure of 2-Allyl-4-methoxyphenol and its derivatives has been extensively studied. Spectroscopic methods, including UV-VIS, IR, 1H-NMR, 13C-NMR, and elemental analysis, have been employed to determine the structure of synthesized compounds, such as 5-allyl-2-hydroxy-3-methoxyazobenzene (Islik et al., 1997).

Chemical Reactions and Properties

2-Allyl-4-methoxyphenol undergoes various chemical reactions, including hydroboration, which leads to compounds like dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol and 4-allyl-2,6-dimethoxyphenol (Pepper et al., 1971). These reactions are significant for synthesizing lignin-related compounds.

Physical Properties Analysis

The physical properties, including thermochemical characteristics and hydrogen bonding of methoxyphenols, have been studied to understand their role in various applications. The investigation of thermodynamic properties and solution enthalpies at infinite dilution provides insights into the substituent effects and hydrogen bond strength in methoxyphenols (Varfolomeev et al., 2010).

Chemical Properties Analysis

2-Allyl-4-methoxyphenol exhibits a range of chemical properties, including antioxidant activity. Synthesis from eugenol and evaluation of its antioxidant activity highlight its potential as a bioactive compound with implications for health and material sciences (Hernawan et al., 2012).

Scientific Research Applications

  • Medicinal Chemistry

    • Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource .
    • It has been identified in several aromatic plants and displays a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .
    • The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs .
  • Cancer Research

    • 4-Allyl-2-methoxyphenol derivatives have shown good activity in inhibiting the growth of human breast cancer cell MCF-7 .
    • These derivatives were synthesized through the application of methods of Yamaguchi in one pot with a resulting yield of 80-90% .
  • Cosmetics and Food Processing

    • Eugenol has been extensively used in cosmetics and the food processing industry .
    • It is a natural component of essential oils and is used as a starting material for the total synthesis of several natural products .
  • Chemical Reactivity

    • Eugenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .
    • This makes it a valuable component in the synthesis of novel drugs and compounds that can be useful for human resources .
  • Green Chemistry

    • A green way to synthesize allyl phenols has been developed .
    • A quantitative yield of 2-allyl-4-methoxyphenol was obtained via a fast Claisen rearrangement in a microreactor system without solvent and work-up .
  • Antifungal Therapy

    • Eugenol has been found to modulate the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus .
    • This suggests that eugenol could potentially be used as an alternative approach to antifungal drugs against drug-resistant fungi .
  • Aroma Chemicals and Building Blocks

    • Eugenol is used as an aroma chemical and building block in various industries .
    • It’s also used in the production of pesticides .
  • Phenylpropanoids

    • Eugenol is a natural component of essential oils and precursors of many phenolic products .
    • It’s a subclass of phenylpropanoids, for which the basic skeleton is a benzene nucleus substituted by a propenyl group .
    • They are produced by plants as part of their defense strategy against microorganisms and animals, and also as floral attractants of pollinators .

Safety And Hazards

When handling 2-Allyl-4-methoxyphenol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should be kept away from open flames, hot surfaces, and sources of ignition. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Eugenol has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products . The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources . Therefore, the future directions of 2-Allyl-4-methoxyphenol could be in the development of new drugs and other useful compounds .

properties

IUPAC Name

4-methoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINCKJDFBMTHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323473
Record name 2-Allyl-4-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-methoxyphenol

CAS RN

584-82-7
Record name 1-Allyl-2-hydroxy-5-methoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Allyl-4-methoxyphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2-Allyl-4-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-2-hydroxy-5-methoxybenzene
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Synthesis routes and methods

Procedure details

In the same as above, 2-allyl-4-methoxyphenol (oily substance), 2-allyl-4-methoxycarbonylphenol (crystals, melting point: 85°-88° C.) and 2-allyl-4-ethoxycarbonylphenol were prepared from 4-methoxyphenol, p-hydroxybenzoic acid methyl ester and p-hydroxybenzoic acid ethyl ester, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
GD Yadav, SV Lande - Microporous and mesoporous materials, 2005 - Elsevier
… of allyl-4-methoxyphenyl ether to 2-allyl-4-methoxyphenol was investigated at 90 C using … 2-Allyl-4-methoxyphenol is used in perfumes, flavors, soaps, detergents, air fresheners, and …
Number of citations: 8 www.sciencedirect.com
Y Kadoma, T Atsumi, N Okada, M Ishihara, I Yokoe… - Molecules, 2007 - mdpi.com
… 2-Allyl-4-methoxyphenol may be useful for its lower … C double bond for 2-allyl-4-methoxyphenol appeared to be considerably … 2-Allyl-4-methoxyphenol produces a phenoxyl radical after …
Number of citations: 20 www.mdpi.com
MZ Mladenović, NS Radulović - Flavour and Fragrance Journal, 2019 - Wiley Online Library
A recent identification of eugenyl (allylmethoxyphenyl) esters as Anthemis segetalis Ten. (Asteraceae) essential oil constituents, accomplished by means of organic synthesis, motivated …
Number of citations: 4 onlinelibrary.wiley.com
H Sadeghian, SM Seyedi, N Attaran… - Journal of Enzyme …, 2011 - Taylor & Francis
A group of 2-alkoxy-5-methoxyallylbenzene were designed, synthesised and evaluated as potential inhibitors of the soybean 15-lipoxygenase (SLO) on the basis of the eugenol and …
Number of citations: 10 www.tandfonline.com
S Fujisawa, T Atsumi, Y Kadoma, H Sakagami - Toxicology, 2002 - Elsevier
… Eugenol (2-allyl-4-methoxyphenol), is widely used as component of zinc oxide eugenol cement in dentistry and is applied to the oral environment (Markowitz et al., 1992). In addition, …
Number of citations: 347 www.sciencedirect.com
S Horikoshi, T Watanabe, M Kamata, Y Suzuki… - RSC …, 2015 - pubs.rsc.org
… Although a small quantity of water was used in the present study in several processes in the conversion of the 1-allyloxy-4-methoxybenzene to 2-allyl-4-methoxyphenol, it is doubtful that …
Number of citations: 18 pubs.rsc.org
SJ Alavi, SM Seyedi, S Saberi, H Safdari… - Drug Development …, 2021 - Wiley Online Library
… Among the mentioned monoallyl compounds, 2-allyl-4-methoxyphenol (compound 22) was the most potent LOX inhibitor by IC 50 value of 3.7 μM. Replacing the 4-methoxy group by …
Number of citations: 1 onlinelibrary.wiley.com
N Okada, K Satoh, T Atsumi, M Tajima… - Anticancer …, 2000 - europepmc.org
… 2-allyl-4-methoxyphenol and 2,4-dimethoxyphenol showed higher antioxidant activity than 3-t-butyl-4-hydroxyanisol (BHA), but all these compounds showed comparable cytotoxic …
Number of citations: 29 europepmc.org
L Kong, Q Lin, X Lv, Y Yang, Y Jia, Y Zhou - Green Chemistry, 2009 - pubs.rsc.org
A green way to synthesize allyl phenols has been developed. Quantitative yield of 2-allyl-4-methoxyphenol was obtained via a fast Claisen rearrangement in a microreactor system …
Number of citations: 40 pubs.rsc.org
Y Ohkatsu, T Matsuura, M Yamato - Polymer degradation and stability, 2003 - Elsevier
Phenolic antioxidants are well known for trapping peroxy radicals to prevent organic materials from oxidative degradation. It is also important, however, to trap alkyl radicals for …
Number of citations: 46 www.sciencedirect.com

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